molecular formula C16H20IN B14695588 N-Benzyl-N-ethyl-N-methylanilinium iodide CAS No. 25458-37-1

N-Benzyl-N-ethyl-N-methylanilinium iodide

Cat. No.: B14695588
CAS No.: 25458-37-1
M. Wt: 353.24 g/mol
InChI Key: AMAISWVKYQHBKX-UHFFFAOYSA-M
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Description

N-Benzyl-N-ethyl-N-methylanilinium iodide is a quaternary ammonium compound It is characterized by the presence of a benzyl group, an ethyl group, and a methyl group attached to the nitrogen atom of an anilinium ion, with iodide as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-ethyl-N-methylanilinium iodide typically involves the quaternization of N-Benzyl-N-ethyl-N-methylaniline with an iodinating agent. One common method is to react N-Benzyl-N-ethyl-N-methylaniline with methyl iodide in an organic solvent such as acetone or ethanol under reflux conditions. The reaction proceeds as follows:

N-Benzyl-N-ethyl-N-methylaniline+Methyl iodideN-Benzyl-N-ethyl-N-methylanilinium iodide\text{N-Benzyl-N-ethyl-N-methylaniline} + \text{Methyl iodide} \rightarrow \text{this compound} N-Benzyl-N-ethyl-N-methylaniline+Methyl iodide→N-Benzyl-N-ethyl-N-methylanilinium iodide

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic reaction but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-ethyl-N-methylanilinium iodide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as hydroxide, chloride, or bromide.

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium chloride, and sodium bromide. Reactions are typically carried out in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Nucleophilic Substitution: Produces various substituted anilinium salts.

    Oxidation: Yields N-oxide derivatives.

    Reduction: Results in secondary or tertiary amines.

Scientific Research Applications

N-Benzyl-N-ethyl-N-methylanilinium iodide has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its use in drug delivery systems due to its ability to form complexes with various drugs.

    Industry: Utilized in the production of surfactants and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-Benzyl-N-ethyl-N-methylanilinium iodide involves its interaction with biological membranes. The compound can disrupt membrane integrity, leading to cell lysis. This is primarily due to its quaternary ammonium structure, which allows it to interact with the lipid bilayer of cell membranes. The molecular targets include membrane proteins and phospholipids, and the pathways involved are related to membrane disruption and ion transport inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-methylethanolamine
  • N-Benzyl-N-methyl-2-aminoethanol
  • N-Benzyl-N-methyl-N-ethanolamine

Uniqueness

N-Benzyl-N-ethyl-N-methylanilinium iodide is unique due to its specific combination of benzyl, ethyl, and methyl groups attached to the nitrogen atom. This structure imparts distinct chemical properties, such as higher lipophilicity and enhanced membrane interaction capabilities, compared to similar compounds. These properties make it particularly useful in applications requiring strong membrane disruption or phase transfer catalysis.

Properties

CAS No.

25458-37-1

Molecular Formula

C16H20IN

Molecular Weight

353.24 g/mol

IUPAC Name

benzyl-ethyl-methyl-phenylazanium;iodide

InChI

InChI=1S/C16H20N.HI/c1-3-17(2,16-12-8-5-9-13-16)14-15-10-6-4-7-11-15;/h4-13H,3,14H2,1-2H3;1H/q+1;/p-1

InChI Key

AMAISWVKYQHBKX-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC1=CC=CC=C1)C2=CC=CC=C2.[I-]

Origin of Product

United States

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